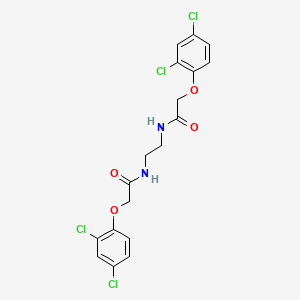
Acetamide, N,N'-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes two 2,4-dichlorophenoxy groups attached to an ethanediyl bisacetamide backbone. It is used in various industrial and research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- typically involves the reaction of 2,4-dichlorophenol with ethylenediamine, followed by acetylation. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to remove impurities and achieve the required specifications for commercial use.
化学反応の分析
Types of Reactions
Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenoxyacetic acids, while reduction could produce ethylenediamine derivatives.
科学的研究の応用
Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its effects on biological systems, including its potential as a bioactive compound.
Industry: This compound is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N,N’-Ethylenebis[N-acetylacetamide]
- Tetraacetylethylenediamine
- N,N-Dimethylacetamide
Uniqueness
Acetamide, N,N’-1,2-ethanediylbis[2-(2,4-dichlorophenoxy)- is unique due to its specific chemical structure, which imparts distinct properties and reactivity
特性
CAS番号 |
141776-92-3 |
|---|---|
分子式 |
C18H16Cl4N2O4 |
分子量 |
466.1 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl]acetamide |
InChI |
InChI=1S/C18H16Cl4N2O4/c19-11-1-3-15(13(21)7-11)27-9-17(25)23-5-6-24-18(26)10-28-16-4-2-12(20)8-14(16)22/h1-4,7-8H,5-6,9-10H2,(H,23,25)(H,24,26) |
InChIキー |
NCJQIDATOISHHP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14277960.png)
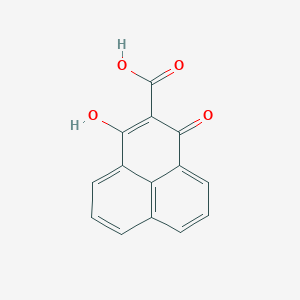

![1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one](/img/structure/B14277977.png)
![4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one](/img/structure/B14277985.png)
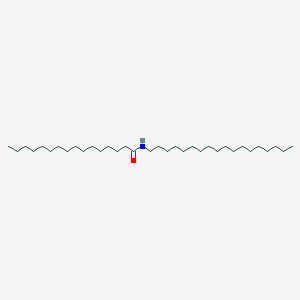
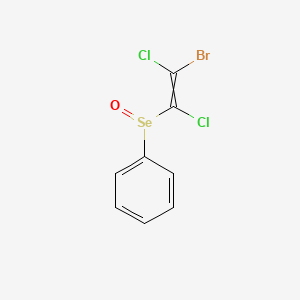
![Chloro[1-(oxolan-2-yl)ethenyl]mercury](/img/structure/B14278002.png)
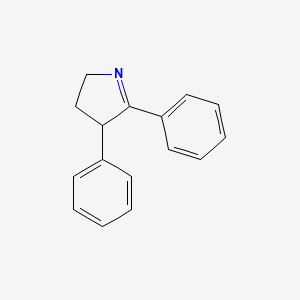
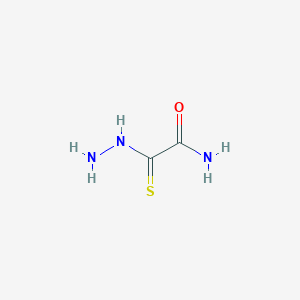

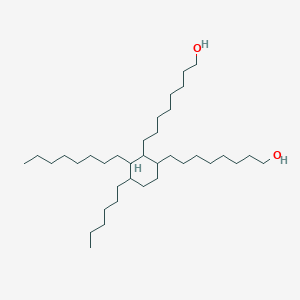
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B14278032.png)

